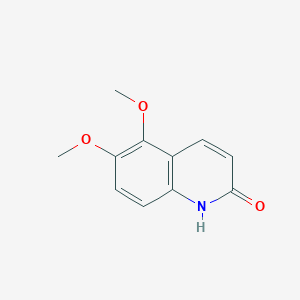

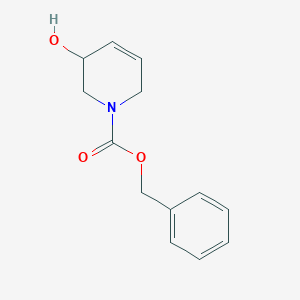

![molecular formula C22H24N2O2 B2890138 N-[1-(4-Methyl-piperidine-1-carbonyl)-2-phenyl-vinyl]-benzamide CAS No. 297145-92-7](/img/structure/B2890138.png)

N-[1-(4-Methyl-piperidine-1-carbonyl)-2-phenyl-vinyl]-benzamide

Descripción general

Descripción

“N-[1-(4-Methyl-piperidine-1-carbonyl)-2-phenyl-vinyl]-benzamide” is a chemical compound with the linear formula C22H24N2O2 . It has a molecular weight of 348.449 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “this compound” is defined by its linear formula C22H24N2O2 . Unfortunately, the 3D structure or a detailed structural analysis is not available in the current resources.Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the available resources. The compound has a molecular weight of 348.449 .Aplicaciones Científicas De Investigación

Anti-Acetylcholinesterase Activity

Piperidine derivatives, including compounds similar to N-[1-(4-Methyl-piperidine-1-carbonyl)-2-phenyl-vinyl]-benzamide, have been evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds have shown potential in enhancing acetylcholine content in the brain, which could have implications for treating conditions like dementia (Sugimoto et al., 1990).

δ Opioid Receptor Agonist Synthesis

Research on piperidine derivatives has included the synthesis of potent δ opioid receptor agonists. This involves complex chemical processes to introduce specific radioisotopes for studying receptor interactions (Gawell, 2003).

Antibacterial Activity and Metal Complex Formation

Studies have explored the formation of metal complexes with benzamides and their antibacterial activities. These complexes, derived from condensation of benzamide and piperidine, have shown promising antibacterial effects against various bacterial strains (Khatiwora et al., 2013).

Delta Opioid Receptor Agonists

The development of delta opioid receptor agonists using piperidine derivatives demonstrates high affinity and selectivity. This research is significant in the context of pain management and therapeutic applications (Wei et al., 2000).

Orexin Receptor Antagonism

Compounds structurally related to this compound have been studied as orexin 1 and 2 receptor antagonists. This research is particularly relevant in developing treatments for insomnia (Renzulli et al., 2011).

Further Applications

- The synthesis and structural relationships of piperidine derivatives have been investigated for their potential in medicinal chemistry (Sugimoto et al., 1992).

- Piperidine synthesis through oxidative carbon–hydrogen bond functionalizations of enamides (Brizgys et al., 2012).

- Research on the interaction of piperidine derivatives with CB1 cannabinoid receptors, providing insights into receptor binding and drug design (Shim et al., 2002).

Mecanismo De Acción

Target of Action

The primary targets of the compound are yet to be identified. Piperidine derivatives are known to have a wide range of biological activities and are present in more than twenty classes of pharmaceuticals . .

Mode of Action

Piperidine derivatives are known to interact with various targets leading to a range of biological activities . The specific interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Piperidine derivatives are known to affect a variety of biochemical pathways due to their wide range of biological activities . The specific pathways affected by this compound and their downstream effects would require further investigation.

Result of Action

Piperidine derivatives are known to have a wide range of biological activities , but the specific effects of this compound would require further investigation.

Propiedades

IUPAC Name |

N-[(E)-3-(4-methylpiperidin-1-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2/c1-17-12-14-24(15-13-17)22(26)20(16-18-8-4-2-5-9-18)23-21(25)19-10-6-3-7-11-19/h2-11,16-17H,12-15H2,1H3,(H,23,25)/b20-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVQRPYEYYMCPZ-CAPFRKAQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCN(CC1)C(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601322798 | |

| Record name | N-[(E)-3-(4-methylpiperidin-1-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601322798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

52.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49726216 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

297145-92-7 | |

| Record name | N-[(E)-3-(4-methylpiperidin-1-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601322798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

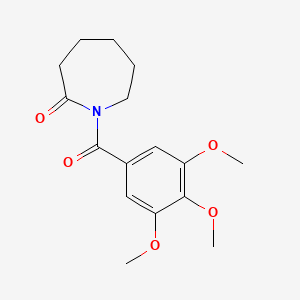

![N-[3,3'-dimethyl-4'-(thiophene-3-amido)-[1,1'-biphenyl]-4-yl]thiophene-2-carboxamide](/img/structure/B2890056.png)

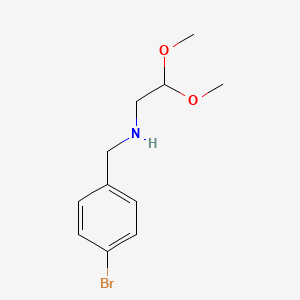

![2-{1-Azabicyclo[2.2.2]octan-3-yloxy}pyridine-4-carbonitrile](/img/structure/B2890066.png)

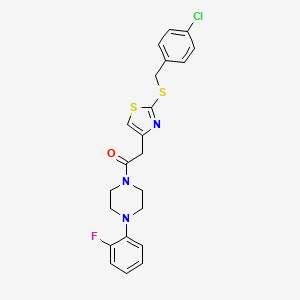

![ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2890070.png)

![2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2890071.png)

![(Z)-methyl 2-(6-fluoro-2-((2-iodobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2890075.png)

![N-(4-bromophenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2890079.png)